1-Chloro-4,5-dibromo-2-fluorobenzene
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Overview
Description
1-Chloro-4,5-dibromo-2-fluorobenzene is a derivative of 2,4-dihalofluorobenzene with antibacterial and antifungal activities . It is a polyhalo substituted benzene . It is generally a low melting solid or clear colorless liquid .
Synthesis Analysis
The compound undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . The Suzuki-Miyaura reaction of 1,4-dibromo-2-fluorobenzene with arylboronic acids yields fluorinated para-terphenyls .Molecular Structure Analysis
The molecular formula of this compound is C6H3BrClF . The molecular weight is 209.443 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The Suzuki-Miyaura reaction of 1,4-dibromo-2-fluorobenzene with arylboronic acids yields fluorinated para-terphenyls .Physical and Chemical Properties Analysis
This compound is a low melting solid or clear colorless liquid . The refractive index is 1.5520-1.5560 @ 20°C (as melt) . The assay (GC) is ≥97.5% .Properties
IUPAC Name |
1,2-dibromo-4-chloro-5-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClF/c7-3-1-5(9)6(10)2-4(3)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYVJGNEQXLPDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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